N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic organic compound featuring a benzodioxine carboxamide core linked to an isoxazole-furan hybrid substituent. Its structure combines a 2,3-dihydrobenzo[b][1,4]dioxine moiety (a bicyclic ether system) with an isoxazole ring substituted at the 5-position with a furan-2-yl group. The compound’s design leverages the metabolic stability of isoxazoles and the electron-rich aromaticity of furans, which may influence binding affinity or pharmacokinetics .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(16-10-22-12-4-1-2-5-14(12)23-16)18-9-11-8-15(24-19-11)13-6-3-7-21-13/h1-8,16H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVPKAQILNDDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzodioxine core : A fused ring system that may contribute to its biological activity.
- Isoxazole moiety : Known for its role in various pharmacological activities.
- Furan ring : Often associated with antioxidant properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, influencing cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the isoxazole and benzodioxine structures:
- A study evaluating various isoxazole-amide analogues reported significant cytotoxic effects against cancer cell lines such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver). For instance:
These findings suggest that modifications to the isoxazole and benzodioxine frameworks can enhance anticancer activity.
Antioxidant Activity
The antioxidant properties of similar compounds have also been investigated. For example, one derivative demonstrated an IC50 value of 7.8 µg/mL in DPPH assays, indicating strong free radical scavenging ability compared to Trolox (IC50 = 2.75 µg/mL) as a positive control .
Case Studies and Research Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 2d | HeLa | 15.48 | Apoptosis induction |
| 2e | Hep3B | 23.00 | G2/M phase delay |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
Additional Observations
In cell cycle analysis, compounds 2d and 2e induced a significant delay in the G2/M phase, comparable to doxorubicin, a known chemotherapeutic agent. This suggests that these compounds may not only inhibit cancer cell proliferation but also promote apoptosis over necrosis .
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry (Benzamide Derivatives)
highlights benzamide-based pesticides, such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide). These compounds share a benzamide backbone but differ in substituents and biological targets:
Key Differences :
- The target compound replaces the simple phenyl/chlorophenyl groups in diflubenzuron/fluazuron with a benzodioxine ring and a furan-isoxazole substituent. This may enhance π-π stacking or hydrogen-bonding interactions with biological targets.
- Fluazuron’s pyridinyloxy group introduces lipophilic character, whereas the target compound’s furan-isoxazole system could improve solubility or metabolic resistance .
Pharmacopeial Heterocyclic Derivatives
references thiazole-containing compounds, such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate . These molecules share heterocyclic motifs but diverge in core scaffolds:
Key Differences :
- The thiazole derivatives in feature oxazolidine and imidazolidinone rings, which are associated with antimicrobial activity (e.g., linezolid-like mechanisms). In contrast, the target compound’s isoxazole-furan system may target different enzymes or receptors.
- The benzodioxine core in the target compound could confer distinct electronic properties compared to the oxazolidine-thiazole framework .
Research Findings and Hypotheses
- Solubility : The benzodioxine moiety may enhance water solubility relative to purely aromatic benzamide pesticides (e.g., diflubenzuron), improving bioavailability.
- Target Specificity : The furan-isoxazole group’s electron-rich nature could interact with cytochrome P450 enzymes or chitin synthesis pathways, akin to diflubenzuron’s insect growth regulation .
Q & A
Q. What are the common synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes or enol ethers under mild conditions (e.g., room temperature, dichloromethane solvent) .
- Coupling reactions : Amide bond formation between the isoxazole-methylamine intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like EDC/HOBt or DCC .
- Functionalization : Introduction of the furan-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
Key challenges include regioselectivity in isoxazole formation and minimizing racemization during amide coupling.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole ring and substitution patterns on the benzodioxine core .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine or fluorine presence) .
- HPLC-PDA/MS : Assesses purity (>95% for biological assays) and identifies by-products from incomplete coupling or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may increase side reactions; switching to THF or dichloromethane can improve selectivity .
- Catalyst screening : Pd(PPh₃)₄ for Suzuki couplings reduces homocoupling by-products compared to PdCl₂ .
- Temperature control : Lower temperatures (0–5°C) during cyclocondensation improve isoxazole regioselectivity, while higher temperatures (60–80°C) accelerate coupling reactions .
- DoE (Design of Experiments) : Multi-variable optimization (e.g., molar ratios, reaction time) can balance yield (reported 18–52% in similar compounds) and purity .
Q. What strategies address contradictory bioactivity data in related compounds?
- Purity validation : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from undetected impurities; orthogonal purification (e.g., column chromatography followed by recrystallization) is critical .
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter results; use internal controls like cisplatin or doxorubicin for benchmarking .
- Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
Q. How is the mechanism of action studied for this compound?
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinases (EGFR, VEGFR) or apoptosis regulators (Bcl-2), guided by the benzodioxine core’s π-π stacking potential .
- In vitro assays :
- Kinase inhibition : Measure ATPase activity in recombinant EGFR or MAPK pathways .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Transcriptomics : RNA-seq identifies downstream targets (e.g., p53 or NF-κB pathways) in treated cancer cell lines .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Substituent variation :
- Bioisosteric replacement : Replacing the isoxazole with a 1,2,4-oxadiazole improves metabolic stability while maintaining potency .
Data Interpretation and Validation
Q. How are computational models used to predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5), solubility (<10 µg/mL), and CYP450 inhibition risks .
- Metabolite identification : Phase I/II metabolism (e.g., furan ring oxidation to dihydrodiols) is modeled using Schrödinger’s MetaSite .
Q. What methods resolve conflicting cytotoxicity data across studies?
- Dose-response normalization : Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variability .
- Synergy testing : Evaluate combination effects with standard chemotherapeutics (e.g., 5-FU) to distinguish additive vs. antagonistic interactions .
Experimental Design Considerations
Q. What in vivo models are suitable for preclinical testing?
- Zebrafish xenografts : Rapid screening of anti-angiogenic effects (48–72h post-treatment) .
- Murine tumor models : Subcutaneous implantation of HCT116 or MDA-MB-231 cells for pharmacokinetic/pharmacodynamic (PK/PD) profiling .
Q. How are mitochondrial toxicity risks assessed?
- Seahorse XF Analyzer : Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to detect mitochondrial dysfunction .
- Calcium Green-5N assays : Monitor calcium flux in isolated mitochondria, a marker of permeability transition pore (mPTP) opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
